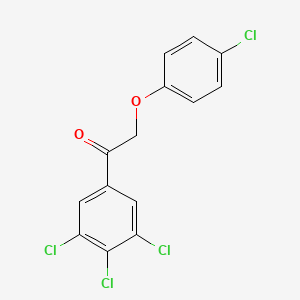![molecular formula C16H22N2O2 B5635510 [4-(Morpholin-4-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B5635510.png)
[4-(Morpholin-4-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Morpholin-4-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone: is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a pyrrolidine ring via a methanone linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Morpholin-4-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone typically involves a multi-step process. One common method includes the reaction of 4-(morpholin-4-ylmethyl)aniline with pyrrolidine-1-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Alcohol derivatives from the reduction of the carbonyl group.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the development of enzyme inhibitors.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
- Studied for its role in modulating biological pathways involved in disease processes.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the development of new materials with specific properties.
作用机制
The mechanism of action of [4-(Morpholin-4-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. The compound may act by binding to receptors or enzymes, thereby modulating their activity and influencing downstream signaling pathways.
相似化合物的比较
4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: Known for its anti-inflammatory and anti-tumor properties.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Studied for its diverse biological activities, including antiviral and anticancer properties.
4-(morpholin-4-ylmethyl)benzylamine: Used in organic synthesis and as an intermediate in the production of various chemicals.
Uniqueness:
- The presence of both morpholine and pyrrolidine rings in [4-(Morpholin-4-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone provides unique structural features that can be exploited for specific biological activities.
- Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.
属性
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(18-7-1-2-8-18)15-5-3-14(4-6-15)13-17-9-11-20-12-10-17/h3-6H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRNGZUWKJROBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3R*,4S*)-4-(3-methoxyphenyl)-1-[(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5635427.png)

![1-[4-(3-cyclopropyl-5-pyridin-2-yl-1H-1,2,4-triazol-1-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5635455.png)
![(4aR*,8aR*)-2-(cyclopentylcarbonyl)-7-[(6-methylpyridin-2-yl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5635457.png)
![N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}phenyl)acetamide](/img/structure/B5635476.png)
![1-[(3-Methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B5635480.png)
![N,1-dimethyl-N-[(4-propan-2-ylphenyl)methyl]piperidin-4-amine](/img/structure/B5635488.png)


![N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-3-yl]methyl}propanamide](/img/structure/B5635500.png)
![N-cyclopentyl-3-{[(tetrahydrofuran-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5635509.png)
![(2-ethylpyridin-4-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone](/img/structure/B5635511.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B5635524.png)

